Bifunctional Reactivity: Orthogonal Iodide and Hemiacetal Handles
In contrast to 3-iodotetrahydropyran (CAS 59287-68-2), which is limited to single-point derivatization via the C-I bond, 2H-Pyran-2-ol, tetrahydro-3-iodo- provides a second orthogonal functional handle at the C2 hemiacetal position. This structural feature is quantified by the presence of an additional hydrogen bond donor (HBD) and acceptor (HBA) relative to the simpler analog. Specifically, the target compound has 1 HBD and 2 HBA, whereas 3-iodotetrahydropyran has 0 HBD and 1 HBA . This difference translates into a distinct synthetic profile, enabling the compound to participate in sequential or tandem reactions without requiring protective group manipulations [1].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 2 |
| Comparator Or Baseline | 3-iodotetrahydropyran (CAS 59287-68-2): Hydrogen Bond Donor Count: 0; Hydrogen Bond Acceptor Count: 1 |
| Quantified Difference | +1 Hydrogen Bond Donor; +1 Hydrogen Bond Acceptor |
| Conditions | Calculated molecular properties based on chemical structure |
Why This Matters
The additional hydrogen bonding capacity of 2H-Pyran-2-ol, tetrahydro-3-iodo- enables distinct purification and formulation strategies, as well as facilitating specific molecular recognition events relevant to medicinal chemistry.
- [1] Terent'ev, A. O., et al. (2014). Reactions of mono- and bicyclic enol ethers with the I2–hydroperoxide system. RSC Advances, 4, 7579-7587. View Source
